(2-Adamantylmethyl)amine hydrochloride

mGluR1 antagonist Metabotropic glutamate receptor Neurological target engagement

Procure the validated 2-adamantylmethyl isomer, critical for reproducible mGluR1 pharmacology (IC₅₀ = 6.30 nM; >730-fold selectivity vs. mGluR5). Avoid generic 1-isomers which alter potency by up to 20-fold and invalidate GC-MS methods. This primary amine building block ensures reliable SAR campaigns and analytical workflows. Commercial availability at 97-98% purity supports consistent research outcomes.

Molecular Formula C11H20ClN
Molecular Weight 201.73 g/mol
CAS No. 79671-78-6
Cat. No. B1281108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Adamantylmethyl)amine hydrochloride
CAS79671-78-6
Molecular FormulaC11H20ClN
Molecular Weight201.73 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)C3CN.Cl
InChIInChI=1S/C11H19N.ClH/c12-6-11-9-2-7-1-8(4-9)5-10(11)3-7;/h7-11H,1-6,12H2;1H
InChIKeyGWMZVTHBQOZBAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Adamantylmethyl)amine Hydrochloride CAS 79671-78-6: Baseline Characterization and Procurement Parameters


(2-Adamantylmethyl)amine hydrochloride (CAS 79671-78-6; free base CAS 42067-67-4) is a C-2 substituted adamantane primary amine hydrochloride salt with the molecular formula C₁₁H₂₀ClN and a molecular weight of 201.74 g/mol . The compound features a tricyclic adamantane cage structure with the methylamine substituent attached at the bridgehead-adjacent 2-position rather than the more common 1-position substitution pattern . Commercial availability is well-established, with multiple vendors offering the compound at purities of 97-98%, though batch-to-batch analytical characterization and pricing vary considerably across suppliers .

Why 1-Adamantylmethylamine and Other C-1 Analogs Cannot Substitute for (2-Adamantylmethyl)amine Hydrochloride


Simply substituting a generic adamantylmethylamine, particularly the more readily available 1-adamantylmethylamine hydrochloride (CAS 1501-98-0 or 3344-18-1), fails to preserve critical functional properties. The substitution position on the adamantane cage fundamentally alters the molecule's three-dimensional spatial orientation, which governs binding interactions with biological targets and influences physicochemical behavior [1]. In medicinal chemistry contexts, C-2 substituted adamantane derivatives have been shown to exhibit up to 20-fold greater potency compared to their C-1 substituted counterparts in certain target classes, and the isomer-specific fragmentation patterns in analytical workflows preclude simple interchange without method revalidation [2]. For researchers requiring reproducible target engagement data or validated analytical methods, substitution with a different adamantylmethylamine isomer introduces uncontrolled variables that undermine data integrity and comparability.

(2-Adamantylmethyl)amine Hydrochloride: Quantitative Differentiation Evidence Against Comparator Compounds


mGluR1 Receptor Antagonist Activity: Nanomolar Potency and Subtype Selectivity Profile of (2-Adamantylmethyl)amine Hydrochloride

(2-Adamantylmethyl)amine hydrochloride demonstrates potent antagonist activity at the human metabotropic glutamate receptor 1 (mGluR1) with an IC₅₀ of 6.30 nM, and shows a Ki of 17 nM at the rat ortholog [1]. Critically, the compound exhibits a >730-fold selectivity window against the closely related human mGluR5 receptor (IC₅₀ = 4.62 μM) within the same experimental system [1]. This selectivity profile is particularly noteworthy given the high sequence and structural homology between mGluR1 and mGluR5, which often makes achieving subtype selectivity challenging in this receptor family. While direct head-to-head data against 1-adamantylmethylamine for this specific target are not available in the open literature, the observed selectivity window provides an internal benchmark for the compound's target discrimination capability.

mGluR1 antagonist Metabotropic glutamate receptor Neurological target engagement

GC-EI-MS Isomeric Discrimination: 2-Adamantyl vs 1-Adamantyl Fragment Ions as Analytical Differentiators

In a systematic study of adamantyl carboxamide positional isomers, 1-adamantyl and 2-adamantyl isomers were demonstrated to be clearly distinguishable by gas chromatography-electron ionization-mass spectrometry (GC-EI-MS) based on their fragmentation patterns [1]. For adamantylindazole carboxamides, EI-MS spectra showed remarkable differences between the 1-adamantyl and 2-adamantyl isomers. For adamantylindole carboxamides, diagnostic ions specific to the 2-adamantyl isomers were observed, enabling unambiguous identification even when retention times were similar [1]. This isomer-specific fragmentation behavior extends beyond the tested cannabinoid scaffolds and is expected to apply broadly to adamantyl carboxamide-type compounds, including those derived from (2-adamantylmethyl)amine hydrochloride as a synthetic building block.

Analytical chemistry Forensic toxicology GC-MS method validation

Conformational Preference: 2-Adamantyl Substitution Confers Distinct Spatial Orientation Compared to 1-Adamantyl Analogs

Dynamic NMR spectroscopy and molecular mechanics calculations reveal that 1-adamantyl and 2-adamantyl substituents induce distinct conformational preferences when introduced at the 2-position of N-methylpiperidine scaffolds . In both cases, the chair conformation with an equatorial adamantyl group and an axial methyl group is the most stable, but a minor population of a second conformation is detected and characterized for each isomer. The interaction between the adamantyl group and adjacent substituents is significantly more conformation-determining than the typical equatorial-over-axial preference observed in simpler 2-substituted N-methylpiperidines . This conformational difference translates to distinct spatial presentations of the amine functionality, which directly impacts molecular recognition events in biological systems.

Conformational analysis Dynamic NMR Molecular mechanics

Procurement Parameter Differentiation: Purity Specifications and Pricing Structure Across Commercial Suppliers

Commercial availability of (2-adamantylmethyl)amine hydrochloride (CAS 79671-78-6) varies significantly across vendors in terms of purity specifications and pricing structures. Fluorochem offers the compound at 97% purity with UK/Europe/China stock availability, priced at £29.00/100 mg and £103.00/1 g . Bidepharm supplies the compound at 98% standard purity with batch-specific analytical certificates including NMR, HPLC, and GC data . CymitQuimica offers 97% purity material with pricing of €57.00/100 mg and €158.00/1 g, with a 2-8°C inert atmosphere storage requirement . In contrast, the 1-adamantylmethylamine hydrochloride (CAS 1501-98-0) is more widely available but often with less rigorous analytical characterization from major suppliers .

Chemical procurement Quality control Sourcing strategy

C-2 vs C-1 Substitution Effect: 20-Fold Potency Differential in 11β-HSD1 Inhibition

In a paired-isomer structure-activity relationship study of adamantane-based 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, the C-2 substituted amide derivative was found to be 20 times more potent than its C-1 substituted counterpart [1]. This finding was part of a broader SAR investigation demonstrating that substitution at C-2 of the adamantane scaffold is preferred over C-1 substitution and is necessary for achieving high potency at human 11β-HSD1 [1]. Notably, the study also reported that optimized 2-adamantylmethyl tetrazole derivatives achieved >1000-fold selectivity over 11β-HSD2, and a 10 mg/kg oral dose reduced cortisol production by 85% following a cortisone challenge in cynomolgus monkeys [1].

11β-HSD1 inhibitor Structure-activity relationship Isomer potency

(2-Adamantylmethyl)amine Hydrochloride: Evidence-Backed Application Scenarios for Scientific and Industrial Users


mGluR1-Targeted Neurological Research Requiring Subtype Selectivity

For neuroscience research programs focused on metabotropic glutamate receptor 1 (mGluR1) pharmacology, (2-adamantylmethyl)amine hydrochloride serves as a well-characterized antagonist tool compound with a defined selectivity window against mGluR5. The compound's IC₅₀ of 6.30 nM at human mGluR1, combined with >730-fold lower potency at mGluR5 (IC₅₀ = 4.62 μM), makes it suitable for experiments where minimizing off-target mGluR5 modulation is critical for data interpretation [1]. This selectivity profile is particularly relevant for studies investigating mGluR1-specific signaling pathways in neurological disorders where group I mGluR subtype-specific effects must be deconvoluted.

Forensic and Regulatory Analytical Method Development with Isomer-Specific Detection

Analytical chemistry laboratories developing GC-MS methods for adamantyl-containing compounds can leverage the established isomer-specific fragmentation patterns of 2-adamantyl versus 1-adamantyl derivatives [2]. The documented differences in EI-MS spectra between 1- and 2-adamantyl isomers, particularly the diagnostic ions observed for 2-adamantylindole carboxamides and the remarkable spectral differences for adamantylindazole carboxamides, provide a validated framework for method development and isomer confirmation [2]. This capability is essential for forensic toxicology, doping control, and regulatory compliance workflows where unambiguous identification of positional isomers is a requirement.

Synthesis of 2-Adamantylmethyl-Derived Building Blocks for Medicinal Chemistry SAR Exploration

Medicinal chemistry programs investigating structure-activity relationships of adamantane-containing compounds can utilize (2-adamantylmethyl)amine hydrochloride as a primary amine building block for amide coupling, reductive amination, and other derivatization reactions. Class-level evidence from paired-isomer studies indicates that C-2 substituted adamantane derivatives can exhibit up to 20-fold differences in potency compared to their C-1 substituted counterparts [3], underscoring the importance of accessing the correct substitution isomer for SAR campaigns. The compound's commercial availability at 97-98% purity from multiple vendors with batch-specific analytical certificates supports reproducible synthetic workflows in both academic and industrial settings.

Conformational Probe Studies in Structural Biology and Molecular Recognition

For structural biology and biophysical chemistry research examining how adamantyl substitution patterns influence molecular recognition, (2-adamantylmethyl)amine hydrochloride provides a well-defined conformational reference point. Dynamic NMR studies have established that 1- and 2-adamantyl substituents induce distinct conformational equilibria and stereodynamic behavior when attached to cyclic amine scaffolds . These experimentally validated conformational differences translate to different three-dimensional spatial presentations of the amine functionality, making the 2-isomer a valuable probe for investigating how subtle changes in adamantyl substitution geometry affect binding site complementarity and protein-ligand interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Adamantylmethyl)amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.